Phorbol 12-acetate
Description
Historical Discovery and Nomenclature
The discovery of phorbol 12-myristate 13-acetate traces back to pioneering research conducted in the early 20th century, when scientists first began investigating the active components of croton oil. Phorbol itself was initially isolated in 1934 through the hydrolysis of croton oil, which is derived from the seeds of the purging croton, Croton tiglium. This groundbreaking isolation work laid the foundation for decades of subsequent research into phorbol ester chemistry and biology. The structural elucidation of the parent phorbol compound required several more decades of intensive research, with the complete structure finally being determined in 1967.
The nomenclature of phorbol 12-myristate 13-acetate reflects its complex chemical structure and the systematic approach to naming phorbol esters. The compound is also known by several alternative names, including 12-O-tetradecanoylphorbol-13-acetate, which more precisely describes the chemical modifications at specific positions on the phorbol backbone. Additional synonyms include tetradecanoylphorbol acetate and tetradecanoyl phorbol acetate, though these variations in naming sometimes reflect different conventions used across research disciplines. The designation "myristate" refers to the tetradecanoic acid (myristic acid) ester group attached at position 12, while "acetate" indicates the acetic acid ester group at position 13.
Historical research revealed that phorbol 12-myristate 13-acetate was later identified as the primary active ingredient responsible for the biological effects observed in croton oil preparations. This discovery marked a crucial turning point in understanding the specific molecular entities responsible for the potent biological activities that had been observed in crude plant extracts for centuries. The compound's identification as the active principle in croton oil helped explain the historical use of these plant materials in traditional medicine systems, particularly as purgative agents mentioned in Chinese herbal texts dating back 2000 years.
Structural Relationship to Phorbol Esters
Phorbol 12-myristate 13-acetate belongs to the tigliane family of diterpenes, representing a specific structural class characterized by a complex tetracyclic carbon skeleton. The fundamental phorbol structure serves as the backbone for numerous naturally occurring esters, with phorbol 12-myristate 13-acetate being recognized as the most common and potent member of this chemical family. The structural framework consists of a highly substituted cyclopentane ring fused to additional ring systems, creating a rigid molecular architecture that is essential for biological activity.
The chemical formula of phorbol 12-myristate 13-acetate is C36H56O8, with a molecular weight of 616.83 grams per mole. This molecular composition reflects the presence of the phorbol core structure with two specific ester substituents: a tetradecanoyl (myristate) group at position 12 and an acetyl group at position 13. According to chemical database information, the compound can be more precisely described as 13-(acetyloxy)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxotetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dien-14-yl tetradecanoate.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C36H56O8 |
| Molecular Weight | 616.83 g/mol |
| Chemical Class | Tigliane diterpene ester |
| Core Structure | Tetracyclic phorbol backbone |
| Ester Substituents | Tetradecanoyl (position 12), Acetyl (position 13) |
The structural relationship between phorbol 12-myristate 13-acetate and other phorbol esters is characterized by variations in the ester groups attached to the core phorbol structure. Research has identified numerous phorbol ester variants isolated from natural sources, with studies reporting the isolation of nine new and eleven known phorbol esters from acetone extracts of Croton tiglium seeds. These structural variants demonstrate the diversity possible within the phorbol ester family, with different acyl groups contributing to varying biological activities and potencies.
Recent phytochemical investigations have expanded our understanding of structural diversity within phorbol esters. Research on Croton tiglium has led to the isolation of multiple new phorbol esters, including compounds designated as 12-O-tiglylphorbol-13-acetate, 12-O-(2-methyl)-butyrylphorbol-13-acetate, and 12-O-tiglylphorbol-13-isobutyrate. These discoveries illustrate how subtle modifications to the ester substituents can create distinct chemical entities while maintaining the fundamental phorbol structural framework.
Natural Occurrence in Euphorbiaceae Plants
Phorbol 12-myristate 13-acetate occurs naturally across a diverse range of plant species, with members of the Euphorbiaceae family serving as the primary natural sources. The Euphorbiaceae family, commonly known as the spurge family, represents one of the largest families of flowering plants and includes numerous species that have been utilized in traditional medicine systems worldwide. These plants have evolved phorbol esters as secondary metabolites, likely serving defensive functions against herbivores and pathogens.
The purging croton, Croton tiglium, stands as the most historically significant source of phorbol 12-myristate 13-acetate and related phorbol esters. This plant species, native to Southeast Asia, has been cultivated and utilized for medicinal purposes for over two millennia, with its seeds and derived oil being particularly valued for their purgative properties. Modern chemical analysis has confirmed that the high percentage of phorbol esters contained in croton oil is largely responsible for these traditional medicinal effects.
Beyond Croton tiglium, phorbol 12-myristate 13-acetate has been identified in several other plant species within the Euphorbiaceae family. Research has documented its presence in the unripe fruit of Sapium indicum, where it serves as a highly pro-inflammatory agent and tumor promoter. Additional sources include various other Croton species, with phytochemical investigations of Croton species revealing extensive chemical diversity in phorbol ester content and composition.
| Plant Species | Family | Plant Part | Phorbol Ester Content |
|---|---|---|---|
| Croton tiglium | Euphorbiaceae | Seeds, oil | High concentration, primary source |
| Sapium indicum | Euphorbiaceae | Unripe fruit | Significant levels |
| Hippomane mancinella | Euphorbiaceae | Various parts | Highly toxic concentrations |
| Euphorbia bothae | Euphorbiaceae | Various parts | Multiple phorbol ester variants |
The manchineel tree (Hippomane mancinella) represents another notable source of phorbol esters within the Euphorbiaceae family, though this New World tropical species is recognized for its extreme toxicity. The presence of phorbol and phorbol esters as active constituents in this tree contributes to its reputation as one of the most dangerous trees in the world, with contact leading to severe physiological reactions.
Research has also identified phorbol esters in various Euphorbia species, including Euphorbia bothae, an endemic South African plant. Studies of this species have revealed the presence of multiple phorbol ester variants, including both known compounds such as 12-deoxyphorbol-13-isobutyrate-20-acetate and newly discovered derivatives like 12-deoxyphorbol-13-isobutyrate-16-angelate-20-acetate. This diversity demonstrates the extensive chemical variation possible within the phorbol ester family across different plant species.
The Thymelaeaceae family also serves as a natural source of phorbol esters, though to a lesser extent than the Euphorbiaceae. The distribution of phorbol esters across these plant families suggests evolutionary advantages conferred by these compounds, likely related to their potent biological activities that provide protection against herbivory and microbial attack. The concentration and specific composition of phorbol esters can vary significantly between species, plant parts, and even individual plants, reflecting the complex biosynthetic pathways involved in their production.
Structure
3D Structure
Properties
Molecular Formula |
C22H30O7 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O7/c1-10-6-15-20(26,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,28)18(29-12(3)24)11(2)21(14,15)27/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1 |
InChI Key |
NVKVYBPQQUTLSY-RPCQODIISA-N |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)OC(=O)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)OC(=O)C |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Cancer Research
- PMA is extensively used as a tumor promoter in various animal models. It has been shown to induce tumor formation in mouse skin and is involved in the study of tumorigenesis mechanisms .
- Case Study: In a study examining the effects of PMA on chromosomal aberrations, it was found that PMA treatment led to significant genetic damage in model organisms such as Allium cepa and zebrafish embryos .
-
Cell Signaling and Differentiation
- PMA is utilized to induce differentiation of monocytes into macrophages (THP-1 cells) and to stimulate the proliferation of lymphocytes .
- Data Table: Induction of Differentiation
Cell Type Treatment Concentration Effect THP-1 Monocytes 50 ng/mL Differentiation into macrophages Jurkat T-cells 50 ng/mL IL-2 production increase
-
Inflammation Studies
- PMA is a potent inflammatory agent used to model inflammatory diseases such as psoriasis and rheumatoid arthritis. Its application helps researchers understand the underlying inflammatory pathways and test anti-inflammatory compounds .
- Case Study: A recent study demonstrated that PMA-induced inflammation could be mitigated by tangeretin, highlighting its potential therapeutic role against PMA-induced skin inflammation .
-
Neuroscience Research
- In neurobiology, PMA is used to investigate neuronal signaling pathways and dendritic spine development. It has been shown to affect neuronal morphology through PKC activation .
- Data Table: Effects on Neuronal Cells
Neuronal Cell Type Treatment Concentration Observed Effect HL-60 Cells 100 nM Induction of apoptosis Neuronal Cultures Varies Altered dendritic spine morphology
- Pharmacological Studies
Comparison with Similar Compounds
Comparison with Similar Phorbol Esters
Structural Features and Tumor-Promoting Potency
Phorbol esters exhibit diverse biological activities based on their esterification patterns. Below is a comparative analysis of phorbol 12-acetate and key analogs:
Binding Affinity to PKC
- PMA and phorbol-12,13-dibutyrate (PDBu) exhibit high-affinity binding to PKC in mouse brain (Kd = 66 pM and 7 nM, respectively) .
- This compound and phorbol-12,13-diacetate show competitive inhibition of [³H]PDBU binding, albeit with lower potency, indicating partial receptor interaction .
- Phorbol (unesterified) and 4α-phorbol 12,13-didecanoate (inactive analog) fail to bind PKC .
Effects on Cellular Processes
- Macromolecule Synthesis: PMA and didecanoate induce sustained (2–4 days) stimulation of RNA, protein, and DNA synthesis in mouse epidermis .
- Gene Expression: PMA upregulates tissue factor, plasminogen activator inhibitors (PAI-2), and SOCS3 in endothelial and immune cells, modulating inflammation and JAK/STAT signaling . this compound lacks comparable transcriptional effects due to its weak PKC activation.
Unique Functional Profiles
- Prostratin : Despite structural similarity to PMA, it inhibits tumor promotion by blocking PMA-induced hyperplasia and ornithine decarboxylase activity .
- 12-Tetradecanoylphorbol 13-acetate (TPA): A potent promoter linked to ultrastructural changes in epidermal cells, including nucleolar enlargement and membrane phospholipid synthesis .
Preparation Methods
Regioselective Protection of Phorbol Hydroxyl Groups
The phorbol core contains multiple hydroxyl groups at positions 4, 9, 12, 13, and 20, necessitating precise protection-deprotection strategies to achieve selective acylation at the 12-position. A widely adopted approach involves the use of trityl ethers to protect the 20-hydroxyl group, as demonstrated in the synthesis of 12-O-retinoylphorbol-13-acetate. By starting with phorbol-13-acetate-20-tritylether, the 13- and 20-positions are blocked, allowing selective acylation at the 12-hydroxyl group. This method ensures minimal side reactions and simplifies purification.
Acylation at the 12-Position
The introduction of the acetyl group at the 12-position is typically achieved via carbodiimide-mediated coupling. In a representative procedure, phorbol-13-acetate-20-tritylether is reacted with acetic acid in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under anhydrous conditions in dichloromethane or dimethylformamide (DMF) at 0–25°C for 12–24 hours. This method yields 12-O-acetylphorbol-13-acetate-20-tritylether, which is subsequently detritylated using acidic methanol to afford this compound.
Key Reaction Parameters:
Deprotection and Final Isolation
Deprotection of the trityl group is accomplished using mild acidic conditions, such as 1% HCl in methanol, to avoid hydrolysis of the acetyl ester. The crude product is purified via silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from acetone/hexane mixtures to achieve ≥95% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity.
Comparative Analysis of Synthetic Methodologies
Carbodiimide vs. Acyl Chloride Approaches
While carbodiimide-mediated acylation is the most common method, alternative strategies using acetyl chloride have been explored. However, acyl chlorides are less frequently employed due to their higher reactivity, which can lead to over-acylation or decomposition of the phorbol core. A comparative study of these methods is summarized below:
| Method | Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Carbodiimide (DCC/DMAP) | Acetic acid | DCM | 0–25°C | 60–75% | ≥95% |
| Acyl chloride | Acetyl chloride | THF | −10°C | 40–50% | 85–90% |
The carbodiimide method offers superior yield and selectivity, making it the preferred choice for large-scale synthesis.
Analytical Characterization and Quality Control
Structural Confirmation via NMR and MS
This compound is characterized by $$^1$$H NMR, $$^13$$C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:
- C-12 acetyl group: δ 2.05 ppm (s, 3H, CH$$_3$$COO).
- Phorbol backbone: δ 5.45–5.60 ppm (m, H-12) and δ 1.20–1.40 ppm (m, cyclopropane protons).
HRMS analysis confirms the molecular formula C$${24}$$H$${32}$$O$$_8$$ with an [M+Na]$$^+$$ peak at m/z 495.1998.
Purity Assessment
HPLC with UV detection at 232 nm is the standard method for purity assessment, leveraging the absorbance characteristics of the phorbol core. Chromatographic conditions typically employ a C18 column and a gradient of acetonitrile/water (70:30 to 90:10 over 20 minutes), achieving baseline separation of this compound from byproducts.
Challenges and Mitigation Strategies
Regioselectivity Concerns
Competitive acylation at the 13- or 20-hydroxyl groups remains a challenge. To address this, multi-step protection strategies using orthogonal protecting groups (e.g., trityl, tert-butyldimethylsilyl) are employed. For instance, sequential protection of the 13- and 20-positions with acetate and trityl groups, respectively, ensures exclusive acylation at the 12-position.
Stability of Phorbol Derivatives
This compound is light-sensitive and prone to oxidation. Storage at −20°C in amber vials under nitrogen atmosphere is recommended to extend shelf life beyond two years.
Applications Informed by Synthesis Methods
The synthetic accessibility of this compound has enabled its use in diverse biological studies:
- PKC Activation: this compound activates classical PKC isoforms (α, β, γ) at nanomolar concentrations, facilitating research into cell signaling mechanisms.
- Gene Expression Studies: In combination with ionomycin, it induces NF-κB-dependent gene transcription in lymphocytes, serving as a model for T-cell activation.
Q & A
Q. What experimental methodologies are recommended for studying PMA-induced PKC activation?
PMA activates protein kinase C (PKC) by mimicking diacylglycerol (DAG), bypassing receptor-mediated phospholipase C activation. To study this:
- Use PMA at 10–100 nM in cell culture, dissolved in DMSO (final solvent concentration ≤0.1%) .
- Include negative controls such as 4α-PMA, an inactive stereoisomer, to confirm PKC-specific effects .
- Monitor downstream phosphorylation events (e.g., B-50 protein in synaptic membranes) via Western blotting with phospho-specific antibodies .
Q. How should PMA be handled to ensure laboratory safety?
PMA is a hazardous compound with acute toxicity (oral, dermal, inhalation) and carcinogenic potential:
Q. What are standard protocols for PMA-mediated cell stimulation?
PMA is widely used to activate immune cells or study differentiation (e.g., THP-1 monocytes):
- Optimize concentration (e.g., 50 nM for THP-1 differentiation) and duration (24–48 hours) .
- Pre-treat cells with PKC inhibitors (e.g., Gö6983) to validate pathway specificity .
- Avoid prolonged exposure (>24 hours) to prevent off-target effects like oxidative stress .
Advanced Research Questions
Q. How can contradictory effects of PMA on STAT3 signaling be resolved?
PMA inhibits IL-6-induced STAT3 activation in some contexts but activates AP-1 pathways in others:
- Analyze time courses: PMA rapidly induces SOCS3 (STAT3 inhibitor) within 1–2 hours but sustains AP-1 activation .
- Compare PMA doses: Low concentrations (10 nM) may transiently suppress STAT3, while higher doses (100 nM) promote ERK/AP-1 crosstalk .
- Use isoform-specific PKC knockouts to dissect divergent signaling roles .
Q. What experimental designs are optimal for modeling PMA’s tumor-promoting activity?
PMA is used in two-stage carcinogenesis models (initiation + promotion):
Q. How does PMA interact with other signaling pathways (e.g., MAPK/STAT)?
PMA’s activation of PKC can cross-talk with MAPK and JAK/STAT pathways:
Q. What strategies mitigate variability in PMA-induced cellular responses?
Cell-type-specific PKC isoform expression influences PMA outcomes:
- Pre-screen cell lines for PKC-α/β/δ expression via qPCR or flow cytometry .
- Titrate PMA concentrations (1–100 nM) to identify threshold effects in primary vs. immortalized cells .
- Account for batch-to-batch PMA variability by verifying activity via PKC translocation assays .
Methodological Considerations
Q. How is PMA used to study protein phosphorylation dynamics?
- Treat cells with PMA (50 nM, 5–30 min) and lyse in RIPA buffer with phosphatase inhibitors .
- Detect PKC substrate phosphorylation (e.g., MARCKS, B-50) using phospho-specific antibodies .
- Combine with SILAC mass spectrometry to map global phosphorylation changes .
Q. Why does PMA exhibit dose-dependent pro-apoptotic vs. pro-survival effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
